Imidazo[1,2-a]pyridine-2-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Imidazo[1,2-a]pyridin-2-yl)acetamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities. The compound is known for its applications in various fields, including pharmaceuticals, where it serves as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach involves the use of oxalic ester reactive derivatives, followed by reduction of the carbonyl group and reaction with an amine .
Industrial Production Methods
Industrial production of this compound may involve solvent- and catalyst-free synthesis under microwave irradiation, which offers a more environmentally friendly and efficient approach . This method reduces the need for hazardous solvents and catalysts, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Explored for its use in developing new drugs for treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of materials for optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
2-(Imidazo[1,2-a]pyridin-2-yl)acetamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar synthetic routes and applications.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and use in optoelectronic devices.
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
The uniqueness of 2-(Imidazo[1,2-a]pyridin-2-yl)acetamide lies in its specific structure, which allows for a diverse range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
21755-36-2 |
---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylacetamide |
InChI |
InChI=1S/C9H9N3O/c10-8(13)5-7-6-12-4-2-1-3-9(12)11-7/h1-4,6H,5H2,(H2,10,13) |
InChI Key |
MZRBUOJGSRDZII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.